5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps . The compound is typically synthesized using solid-phase synthesis techniques, which allow for the precise addition of nucleotides . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of 5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) follows similar synthetic routes but on a larger scale. The process involves automated synthesizers that can handle multiple reactions simultaneously, ensuring consistency and efficiency . The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate analogs.

Reduction: Reduction reactions can be used to remove protective groups.

Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and various organic solvents . The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with enhanced stability and binding affinity . These modifications are crucial for the compound’s effectiveness in antisense applications .

Scientific Research Applications

5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) involves its incorporation into antisense oligonucleotides, which bind to complementary RNA sequences . This binding prevents the translation of target mRNA into proteins, effectively silencing specific genes . The compound’s modifications enhance its stability and binding affinity, making it a potent tool for gene regulation .

Comparison with Similar Compounds

Similar Compounds

5’-ODMT cEt N-Bz A Phosphoramidite (Amidite): A locked nucleic acid (LNA) analogue with similar hybridization and mismatch discrimination attributes.

Other Modified Antisense Oligonucleotides: Various other modified antisense oligonucleotides with different chemical modifications for enhanced stability and efficacy.

Uniqueness

5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) stands out due to its specific modifications that provide enhanced stability and binding affinity . These properties make it particularly effective in gene silencing applications compared to other similar compounds .

Biological Activity

5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) is a specialized compound in the field of nucleic acid chemistry, particularly known for its application in antisense oligonucleotide synthesis. This article explores its biological activity, structural characteristics, and relevant research findings.

Compound Overview

- Common Name : 5'-ODMT cEt N-Bzm5 C Phosphoramidite

- CAS Number : 1197033-19-4

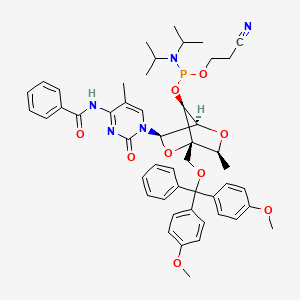

- Molecular Formula : C₄₉H₅₆N₅O₈P

- Molecular Weight : 889.97 g/mol

- Structure : This compound is a modified nucleic acid analog, specifically designed to enhance hybridization properties and stability against enzymatic degradation.

Biological Activity

5'-ODMT cEt N-Bzm5 C Phosphoramidite exhibits several important biological activities:

- Hybridization Properties : The compound shows enhanced hybridization capabilities compared to standard nucleic acids. This is crucial for its use in antisense oligonucleotides, where effective binding to target RNA sequences is necessary for therapeutic efficacy .

- Mismatch Discrimination : It demonstrates significant mismatch discrimination, allowing it to differentiate between perfectly matched and mismatched targets. This property is vital for applications in gene silencing and targeted therapies .

- Resistance to Exonuclease Digestion : The compound's structure provides resistance to exonuclease activity, which is beneficial for maintaining the integrity of oligonucleotides in biological systems .

Case Studies

-

Antisense Oligonucleotide Development :

- A study evaluated the incorporation of 5'-ODMT cEt N-Bzm5 C Phosphoramidite into antisense oligonucleotides targeting specific mRNA sequences. The results indicated that oligonucleotides synthesized with this phosphoramidite exhibited improved binding affinity and reduced off-target effects compared to traditional phosphoramidites .

-

Therapeutic Applications :

- Research has shown that oligonucleotides containing this compound can effectively downregulate gene expression associated with various diseases, including cancer. The ability to selectively silence genes through enhanced hybridization and stability has opened new avenues in therapeutic development .

- In Vivo Studies :

| Property | Value |

|---|---|

| Molecular Weight | 889.97 g/mol |

| Molecular Formula | C₄₉H₅₆N₅O₈P |

| LogP | 9.20458 |

| PSA | 181.42 |

Comparison of Antisense Oligonucleotides

| Oligonucleotide Type | Binding Affinity | Mismatch Discrimination | Stability Against Exonucleases |

|---|---|---|---|

| Standard Phosphoramidites | Moderate | Low | Moderate |

| 5'-ODMT cEt N-Bzm5 C | High | High | High |

Properties

CAS No. |

1197033-17-2 |

|---|---|

Molecular Formula |

C49H56N5O9P |

Molecular Weight |

890.0 g/mol |

IUPAC Name |

N-[1-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C49H56N5O9P/c1-32(2)54(33(3)4)64(60-29-15-28-50)63-43-42-46(53-30-34(5)44(52-47(53)56)51-45(55)36-16-11-9-12-17-36)62-48(43,35(6)61-42)31-59-49(37-18-13-10-14-19-37,38-20-24-40(57-7)25-21-38)39-22-26-41(58-8)27-23-39/h9-14,16-27,30,32-33,35,42-43,46H,15,29,31H2,1-8H3,(H,51,52,55,56)/t35-,42+,43-,46+,48-,64?/m0/s1 |

InChI Key |

BDTXILPCBUAYPJ-USFFSJIASA-N |

Isomeric SMILES |

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Canonical SMILES |

CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.